![molecular formula C10H10ClNO2 B2485657 N-(3-chloro-4-methoxyphenyl)prop-2-enamide CAS No. 22010-03-3](/img/structure/B2485657.png)
N-(3-chloro-4-methoxyphenyl)prop-2-enamide
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Overview
Description
“N-(3-chloro-4-methoxyphenyl)prop-2-enamide” belongs to the class of organic compounds known as cinnamic acid amides . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
This compound is used in the synthetic preparation of antimicrobial agents . It was also formed as a side-reaction product when synthesizing KN-92 .Molecular Structure Analysis
The molecule shows the expected E configuration for the cinnamyl double bond. The planes of the two aromatic rings are approximately orthogonal (inter-planar angle = 82.2°) .Chemical Reactions Analysis
The title compound is formed in the synthetic route for the production of potent inhibitors of calmodulin .Physical And Chemical Properties Analysis
The linear formula of “N-(3-chloro-4-methoxyphenyl)prop-2-enamide” is C10H12ClNO2 and its molecular weight is 213.666 .Scientific Research Applications
- Some derivatives of N-(3-chloro-4-methoxyphenyl)prop-2-enamide exhibit anti-inflammatory and analgesic properties . These compounds could potentially serve as novel drug candidates for managing pain and inflammation.
- Indole derivatives play a crucial role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to N-(3-chloro-4-methoxyphenyl)prop-2-enamide, understanding indole derivatives can shed light on plant growth and development .
Anti-Inflammatory and Analgesic Activities
Plant Hormone Research
Mechanism of Action
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSODUXQZARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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